molecular formula C15H13BrO B1292343 2-Bromo-2'-ethylbenzophenone CAS No. 951884-78-9

2-Bromo-2'-ethylbenzophenone

Cat. No.: B1292343
CAS No.: 951884-78-9
M. Wt: 289.17 g/mol
InChI Key: MHRSWIKYICMVHB-UHFFFAOYSA-N
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Description

2-Bromo-2'-ethylbenzophenone, commonly referred to as BEBP, is a synthetic organic compound belonging to the class of benzophenones. It is a colorless solid that is used in a variety of applications, including as a pharmaceutical intermediate, a dielectric material, and a catalyst. BEBP is also used in organic synthesis and as a reagent in organic chemistry.

Scientific Research Applications

Abstract


Research has revealed that various nitrogen-containing bromophenol derivatives, isolated from the marine red alga Rhodomela confervoides, possess significant radical scavenging activity. These compounds demonstrate potent activity against DPPH radicals and moderate activity against ABTS radicals, suggesting their potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Antioxidant and Antibacterial Properties


Further studies on the red alga Rhodomela confervoides have led to the isolation of additional bromophenol derivatives. These compounds have been explored for their biological activities, including antioxidant and antibacterial properties. The findings indicate the potential of these compounds in therapeutic applications, though their efficacy against specific human cancer cell lines and microorganisms varied (Zhao et al., 2004).

Oxidative Bromination in Synthesis


The field of organic synthesis also benefits from the study of bromophenols. A manufacturing process involving oxidative bromination has been developed to synthesize organic intermediates like 2-bromophenol and 2,6-dibromophenol. This process highlights the utility of bromophenols in the efficient synthesis of complex organic compounds (Mukhopadhyay et al., 1999).

PTP1B Inhibition by Bromophenols


Bromophenols synthesized from red algae have been evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme linked to several metabolic disorders. The development of synthetic routes to these natural bromophenols opens the door for in vivo studies and potential therapeutic applications (Guo et al., 2011).

Properties

IUPAC Name

(2-bromophenyl)-(2-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRSWIKYICMVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279595
Record name (2-Bromophenyl)(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-78-9
Record name (2-Bromophenyl)(2-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(2-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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